Cerium selenide
Description
Significance of Rare-Earth Chalcogenides in Contemporary Materials Science
Rare-earth chalcogenides, a class of compounds formed between rare-earth elements and chalcogens (such as sulfur, selenium, and tellurium), are a cornerstone of modern materials science. rsc.orgrsc.org Their unique electronic and optical properties, stemming from the distinctive 4f electron configurations of the rare-earth elements, make them candidates for a wide array of technological applications. rsc.org These materials are investigated for their potential in infrared (IR) nonlinear optical crystals, thermoelectrics, and as platforms for studying complex magnetic phenomena like frustrated magnetism. rsc.orgaip.orgarxiv.org The ability to tune their properties through composition and structure has led to a recent resurgence of interest, particularly in mixed-anion systems like oxychalcogenides, which show promise for applications such as p-type transparent semiconductors and solid-state electrolytes. acs.org
Overview of Cerium's Role in Advanced Materials Development
Cerium, the most abundant of the rare-earth metals, is a versatile element crucial to the development of advanced materials. samaterials.comstanfordmaterials.com Its utility stems from its ability to readily switch between the +3 and +4 oxidation states, a property that is fundamental to its application in catalysis, particularly in automotive catalytic converters for emission reduction. samaterials.comstanfordmaterials.comstanfordmaterials.com In metallurgy, cerium is added to alloys of iron, aluminum, and magnesium to enhance high-temperature stability, strength, and corrosion resistance. stanfordmaterials.comstanfordmaterials.com Cerium compounds, especially cerium oxide (CeO₂), are also vital in glass polishing, UV absorption in glass, and the production of advanced ceramics and electronic components. samaterials.comstanfordmaterials.comsamaterials.com Its role extends to energy technologies, including rechargeable batteries and solid oxide fuel cells, highlighting its broad impact on materials innovation. fastercapital.com
Fundamental Research Context of Cerium Selenide (B1212193) within Rare-Earth Selenides
Within the broader family of rare-earth selenides, cerium selenide (Ce₂Se₃) and its related stoichiometries like CeSe are significant subjects of fundamental research. ontosight.aiwikipedia.org These materials are explored for their unique combination of properties, including semiconducting behavior, and potential for applications in electronics and optoelectronics. ontosight.ai The chemical and electrochemical characteristics of metal selenides often resemble those of metal sulfides, which has spurred investigation into their applicability in energy storage, such as supercapacitors. rsc.org The interaction between cerium's variable oxidation states (Ce³⁺/Ce⁴⁺) and the electronic structure of the selenide matrix is a key area of study, offering pathways to engineer materials with tailored functionalities for catalysis, energy conversion, and advanced electronic devices. rsc.orgrsc.org
Structure
2D Structure
Properties
InChI |
InChI=1S/2Ce.3Se | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHOGYIODWDOHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se].[Se].[Se].[Ce].[Ce] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce2Se3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12014-94-7 | |
| Record name | Cerium selenide (Ce2Se3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012014947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerium selenide (Ce2Se3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicerium triselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.446 | |
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Synthesis and Fabrication of Cerium Selenide
Chemical Synthesis Routes
Chemical synthesis offers versatile pathways to produce cerium selenide in different forms, from powders to thin films.
Solid-state reaction is a conventional method for synthesizing this compound. ontosight.ai This technique typically involves the high-temperature reaction of elemental cerium or its hydride with selenium in a controlled environment. For instance, cerium monoselenide (CeSe) can be produced by reducing this compound (Ce₂Se₃) with metallic sodium at 600 °C or by reacting Ce₂Se₃ with cerium dihydride (CeH₂). wikipedia.org
Chemical Vapor Deposition (CVD) is a technique used to produce high-purity thin films and coatings. americanelements.com For this compound, this method would involve the reaction of volatile cerium and selenium precursors in the gas phase, leading to the deposition of a solid film on a substrate. This process allows for precise control over film thickness and uniformity. ontosight.ai
The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a simple, low-cost chemical route for depositing thin films. rsc.org It involves the sequential immersion of a substrate into solutions containing the cationic (cerium) and anionic (selenium) precursors. A study detailed the synthesis of this compound thin films using a SILAR process, followed by annealing at 300 °C to obtain a well-structured film. rsc.orgresearchgate.net
Thin Film Deposition Techniques
Creating high-quality this compound thin films is essential for their integration into electronic and optical devices.
Sputtering is a physical vapor deposition (PVD) technique used to deposit thin films of high-purity materials. americanelements.com A this compound target is bombarded with high-energy ions in a vacuum, causing atoms to be ejected and deposited onto a substrate. americanelements.com This method is suitable for producing dense, uniform films for applications in semiconductors, displays, and optical coatings. americanelements.com
Electrodeposition is a solution-based technique where a thin film is grown on a conductive substrate by applying an electrical potential. Research has demonstrated the successful deposition of cerium-doped silver selenide (Ce:Ag₂Se) thin films onto FTO glass substrates using this method. repec.orgrsisinternational.org The process involves using precursors like silver nitrate (B79036) (AgNO₃) and selenium powder in an electrochemical cell, with the film's properties being tunable by adjusting parameters like deposition time and pH. repec.orgrsisinternational.org
Advanced Structural and Morphological Characterization of Cerium Selenide Materials
X-ray Diffraction (XRD) for Crystallographic Information
X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystal structure of materials. It provides information on the crystalline phases, lattice parameters, crystallite size, and lattice strain.
In the study of cerium selenide (B1212193), XRD patterns have revealed various crystalline forms depending on the synthesis conditions and composition. For instance, a monoclinic phase of cerium selenide has been identified with a space group of P21/a. researchgate.netrsc.orgnih.gov The diffraction patterns show distinct peaks corresponding to specific crystallographic planes.
Conversely, some forms of this compound, such as electrospun nickel this compound nanofibers, have been shown to possess an amorphous nature, as indicated by the absence of significant peaks in their XRD patterns. researching.cn
The precise measurement of diffraction peak positions in an XRD pattern allows for the determination of the lattice parameters of the crystalline unit cell. For cerium (III) selenide (Ce₂Se₃), specific diffraction peaks have been indexed to their corresponding crystal planes. rsc.org In related quaternary selenides like EuPrCuSe₃ and EuNdCuSe₃, which crystallize in an orthorhombic space group (Pnma), both single-crystal and powder XRD have been used to refine their structural details. acs.org Variations in lattice parameters can also be observed with the introduction of dopants, reflecting the changes in the crystal lattice. researchgate.net
The broadening of XRD peaks can be used to estimate the average crystallite size of a material using the Scherrer equation. For cerium-doped silver selenide thin films, the average crystallite size was observed to increase with higher concentrations of cerium, indicating that doping promotes grain growth. rsisinternational.orgrsisinternational.org In one study, the average crystallite size increased from approximately 29.5 nm in pure silver selenide to over 33.3 nm in a 10% cerium-doped sample. rsisinternational.org This analysis is crucial for understanding how synthesis parameters influence the nanostructure of the material. Some studies have also looked at binder-free electrospun nickel this compound nanofibers. researching.cn
Lattice distortions or micro-strain within a crystal lattice can also be evaluated from the broadening of XRD peaks. In the case of cerium-doped silver selenide, an increase in cerium concentration led to a reduction in micro-strain, suggesting a decrease in lattice distortions and an enhancement in crystallinity. rsisinternational.orgrsisinternational.org For instance, the micro-strain was found to decrease from 1.167 × 10⁻³ in pure Ag₂Se to 0.973 × 10⁻³ in a 10% Ce-doped sample. rsisinternational.org The creation of heterojunctions, such as in CoPS₃/CoS₂, can lead to significant stress and lattice distortions, which in turn can expose more active sites. researchgate.net
XRD is a primary tool for identifying the crystalline phases present in a sample and assessing its purity. For a this compound powder sample, XRD analysis identified a monoclinic structure, confirmed by comparing the peak positions with standard JCPDS card no. 74-1279. rsc.orgnih.gov The presence of sharp and well-defined diffraction peaks indicates a high degree of crystallinity. researchgate.netrsc.orgnih.gov In contrast, the absence of sharp peaks in materials like electrospun nickel this compound nanofibers points to an amorphous structure. researching.cn XRD is also used to confirm the absence of impurity phases, thereby ensuring the purity of the synthesized this compound material. nih.govrsc.org
Table 1: XRD Data for Monoclinic this compound
| 2θ (degrees) | Miller Indices (hkl) |
|---|---|
| 23.5 | (011) |
| 25.9 | (111) |
| 29.9 | (210) |
| 44.0 | (213) |
| 45.6 | (121) |
Data sourced from studies on monoclinic this compound powders. rsc.orgnih.gov
Electron Microscopy for Morphological and Microstructural Elucidation
Electron microscopy techniques, particularly Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM), are indispensable for visualizing the surface morphology and microstructure of materials at high magnifications.
FESEM has been instrumental in revealing the detailed surface architecture of this compound materials. Studies have shown that this compound can form a nano-pebble-like surface. rsc.orgnih.govresearchgate.netresearchgate.net High-magnification FESEM images further clarify that these nano-pebbles are aggregates of smaller nanoparticles, typically in the size range of 5–6 nm. rsc.orgnih.gov This hierarchical structure results in a high surface area, which is a desirable characteristic for applications such as in pseudocapacitors. rsc.org
In other research, SEM has been used to confirm the spherical shape of cerium selenium nanobiocomposites. nih.gov For binder-free electrospun nickel this compound nanofibers, FESEM analysis was employed to study the surface morphology and the influence of the applied electrospinning voltage on the average fiber diameter. researching.cn These imaging techniques provide direct visual evidence of the size, shape, and arrangement of particles and other microstructural features on the material's surface.
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM)
Transmission Electron Microscopy (TEM) and its high-resolution counterpart (HR-TEM) are indispensable tools for visualizing the nanoscale morphology and crystal structure of this compound.
TEM analysis of this compound materials has revealed various morphologies, including nano-pebbles and interconnected nanofibers. rsc.orgresearching.cn In one study, HR-TEM images of this compound nano-pebbles showed that they are composed of aggregated nanoparticles. researchgate.net The high-resolution images distinguished interplanar spacings of 0.34 nm and 0.29 nm, which correspond to the (111) and (210) crystalline planes of monoclinic this compound, respectively. rsc.orgresearchgate.net The selected area electron diffraction (SAED) patterns further confirmed the crystalline nature of the material, showing homocentric rings that correspond to the crystalline planes. rsc.orgresearchgate.net
In another investigation of nickel this compound nanofibers, TEM results showed the formation of interconnected nanofibers. researching.cn The corresponding SAED pattern, however, displayed zero fringes, indicating the amorphous nature of this particular composite material. researching.cn For a composite of this compound (specifically Ce₂Se₃) with erbium selenide on a MXene and graphitic carbon nitride support, TEM analysis showed a uniform distribution of Ce₂Se₃ particles over the support structure. rsc.org HR-TEM imaging of this composite revealed d-spacing of 0.355 nm, corresponding to the (110) plane of Ce₂Se₃. rsc.org
Elemental Mapping via Energy Dispersive X-ray Spectroscopy (EDX/EDS)
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique, often coupled with electron microscopy, used to determine the elemental composition of a sample. ceriumlabs.combruker.comwikipedia.org It works by detecting the characteristic X-rays emitted from a sample when it is bombarded with an electron beam. bruker.comwikipedia.orglibretexts.org This allows for the creation of elemental maps, providing a visual representation of the distribution of different elements within the material. ceriumlabs.combruker.com
In the study of nickel this compound nanofibers, EDX spectroscopy confirmed the presence of nickel, cerium, and selenium. researching.cn Further elemental mapping analysis verified the uniform distribution of these elements throughout the nanofiber structure. researching.cn Similarly, for a composite containing this compound (Ce₂Se₃) and erbium selenide, FESEM elemental mapping revealed a homogenous distribution of cerium. rsc.org
Surface Area and Porosity Investigations
The surface area and porosity of this compound materials are critical parameters, particularly for applications in areas like supercapacitors, as they influence the interaction with electrolytes and the number of active sites available for electrochemical reactions.
The Brunauer–Emmett–Teller (BET) theory is a widely used method to calculate the specific surface area of a material from gas adsorption isotherm data. numberanalytics.comesdm.go.id The analysis involves measuring the amount of an inert gas, typically nitrogen, adsorbed onto the material's surface at cryogenic temperatures. numberanalytics.com
For this compound nanostructures synthesized in the form of nano-pebbles, BET analysis determined a specific surface area of 41.5 m²/g. rsc.orgresearchgate.net This relatively high surface area is considered beneficial for supercapacitor performance as it facilitates the diffusion of electrolytes and provides a larger interface for electrochemical reactions. rsc.orgresearchgate.net
Table 1: BET Specific Surface Area of this compound Materials
| Material | Morphology | Specific Surface Area (m²/g) | Source(s) |
|---|---|---|---|
| This compound | Nano-pebbles | 41.5 | rsc.org, researchgate.net |
The Barrett–Joyner–Halenda (BJH) method is used to determine the pore size distribution of a material from the desorption branch of the nitrogen adsorption-desorption isotherm. numberanalytics.comuobabylon.edu.iq This analysis provides information about the size and volume of the pores within the material.
For this compound nano-pebbles, BJH analysis revealed a pore diameter distribution in the range of 3.9 to 36.3 nm. rsc.orgresearchgate.net The presence of these pores is advantageous as it facilitates the diffusion of electrolyte ions to access a larger surface area of the electrode material, which is beneficial for electrochemical applications. rsc.orgresearchgate.net
Table 2: BJH Pore Size Distribution of this compound Materials
| Material | Morphology | Pore Diameter Range (nm) | Source(s) |
|---|---|---|---|
| This compound | Nano-pebbles | 3.9 - 36.3 | rsc.org, researchgate.net |
Surface wettability describes the ability of a liquid to maintain contact with a solid surface. It is often characterized by measuring the contact angle of a water droplet on the material's surface.
A study on this compound thin films deposited on a stainless steel substrate investigated their surface wettability. rsc.orgresearchgate.netresearchgate.net The bare stainless steel substrate was found to be hydrophobic, with a water contact angle of 106°. rsc.orgresearchgate.netresearchgate.net After the deposition of the this compound thin film, the contact angle was significantly reduced to 33°. rsc.orgresearchgate.netresearchgate.net This indicates a transition to a hydrophilic nature, which is attributed to the nanoporous surface architecture of the this compound film. rsc.orgresearchgate.netresearchgate.net This enhanced wettability is beneficial for electrochemical applications as it allows for better interaction between the electrode material and the aqueous electrolyte. rsc.orgresearchgate.netresearchgate.net
Table 3: Surface Wettability of this compound Thin Films
| Surface | Water Contact Angle (°) | Wettability | Source(s) |
|---|---|---|---|
| Bare Stainless Steel | 106 | Hydrophobic | rsc.org, researchgate.net, researchgate.net |
| This compound Film on Stainless Steel | 33 | Hydrophilic | rsc.org, researchgate.net, researchgate.net |
Other Structural Probes
In addition to the techniques mentioned above, other structural probes are also employed to provide a comprehensive understanding of this compound materials. X-ray diffraction (XRD) is a fundamental technique used to determine the crystal structure, phase purity, and crystallite size of the material. rsc.org For instance, XRD analysis of a this compound powder sample confirmed a monoclinic crystal structure. rsc.orgnih.gov
Neutron Diffraction for Atomic Arrangement and Microstructure
Neutron diffraction is a powerful, non-destructive analytical technique utilized to determine the atomic and/or magnetic structure of a material. This method is particularly advantageous for the characterization of cerium-based compounds, including this compound, due to the inherent properties of neutrons. Unlike X-rays, which are scattered by the electron cloud, neutrons interact with the atomic nucleus. This interaction provides several key benefits: the scattering power does not monotonically decrease with the scattering angle, and it is sensitive to the isotopic composition of the elements. Crucially, neutrons possess a magnetic moment, which allows them to scatter from magnetic moments within a material, making neutron diffraction an indispensable tool for elucidating magnetic structures.
A notable study on γ-Ce₂S₃ employed neutron diffraction to investigate its structure at temperatures ranging from 300 K down to 5 K. aip.orgumich.edu Such experiments are essential for precisely locating the positions of the lighter chalcogenide atoms (sulfur, or in our case, selenium) in the crystal lattice, a task that can be challenging for X-ray diffraction, especially in the presence of the heavy cerium atom. The refinement of neutron powder diffraction data allows for the accurate determination of lattice parameters, atomic coordinates, and thermal vibration parameters.
For a compound like γ-Ce₂S₃, which crystallizes in the Th₃P₄-type cubic structure, neutron diffraction can confirm the space group (I3d) and provide precise values for the atomic position parameters. researchgate.net The general findings for the Th₃P₄ structure type indicate that the rare-earth cations are 8-coordinate, while the chalcogenide anions are 6-coordinate. wikipedia.org A key feature of the γ-Ce₂S₃ structure is the presence of cation vacancies, which are ordered within the lattice. Neutron diffraction is instrumental in confirming the occupancy of the cerium sites, providing a quantitative measure of these vacancies. wikipedia.org
Perhaps the most significant application of neutron diffraction for cerium compounds is the characterization of their magnetic properties. Cerium ions can carry a magnetic moment, and at low temperatures, these moments may order into complex ferromagnetic or antiferromagnetic structures. umich.edu Neutron diffraction is the primary technique for determining the nature of this magnetic ordering. By collecting diffraction patterns above and below the magnetic transition temperature, new magnetic Bragg peaks can be identified in the low-temperature data. The positions and intensities of these peaks are used to determine the magnetic unit cell, the direction of the magnetic moments on the cerium ions, and the magnitude of the ordered moment. researchgate.net For instance, neutron diffraction studies on metallic cerium have successfully correlated its complex magnetic behavior with its different crystallographic phases at low temperatures. umich.edu
Interactive Data Table: Illustrative Crystallographic Data for γ-Ce₂S₃
The following table presents typical crystallographic data for γ-Ce₂S₃, analogous to what would be determined for γ-Ce₂Se₃ using neutron diffraction. This data is based on the known Th₃P₄-type structure.
| Parameter | Value | Description |
|---|---|---|
| Crystal System | Cubic | The fundamental shape of the unit cell. |
| Space Group | I$\bar{4}$3d (No. 220) | Describes the symmetry elements of the crystal structure. |
| Lattice Parameter (a) | ~8.6 Å | The length of the side of the cubic unit cell. The exact value varies with synthesis conditions and stoichiometry. |
| Formula Units (Z) | 5.333 | Number of Ce₂S₃ formula units per unit cell. Reflects the presence of vacancies. |
| Atomic Wyckoff Positions | Ce: 16c | Specifies the symmetry of the atomic sites within the unit cell. The 'x' coordinate is a variable refined from diffraction data. |
| S: 12a | ||
| Ce Site Occupancy | 0.889 | Represents the fraction of cerium sites that are occupied, corresponding to the Ce₂.₆₇S₄ stoichiometry in a unit cell with 12 sulfur atoms. |
Fundamental Electronic Structure Investigations of Cerium Selenide
Valence State Analysis of Cerium in Selenide (B1212193) Environments
A defining characteristic of cerium is its ability to exist in two primary oxidation states: trivalent (Ce³⁺) and tetravalent (Ce⁴⁺). wikipedia.org This variability is a consequence of the energetic proximity of the 4f, 5d, and 6s electron shells. wikipedia.org The removal of the first three electrons to form the Ce³⁺ ion ([Xe]4f¹) is typical for lanthanides. However, cerium can also lose its single 4f electron to achieve the stable, empty f-shell configuration of Ce⁴⁺ ([Xe]). wikipedia.org In cerium selenide, the interplay between these two states is a key determinant of its electronic properties.
X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for probing the oxidation states of cerium. The Ce 3d core level spectrum is complex, typically featuring multiple overlapping peaks that correspond to different final states of Ce³⁺ and Ce⁴⁺ ions. rsc.orgsaip.org.za Analysis of these spectra allows for the semi-quantitative determination of the Ce³⁺/Ce⁴⁺ ratio within a material. scirp.orgscirp.org In this compound nano-pebbles, XPS analysis has confirmed the simultaneous presence of both Ce³⁺ and Ce⁴⁺ states. rsc.org The leading peaks for Ce⁴⁺ 3d₅/₂ and 3d₃/₂ are observed at higher binding energies (e.g., ~899.1 eV and ~916.7 eV, respectively), while the corresponding peaks for Ce³⁺ appear at lower binding energies (e.g., ~882.2 eV and ~904.4 eV). rsc.org
Table 1: Representative XPS Binding Energies for Cerium Oxidation States in a Selenide Environment
| Oxidation State | Spin-Orbit Component | Binding Energy (eV) |
| Ce⁴⁺ | 3d₅/₂ | 899.1 |
| Ce³⁺ | 3d₅/₂ | 882.2 |
| Ce⁴⁺ | 3d₃/₂ | 916.7 |
| Ce³⁺ | 3d₃/₂ | 904.4 |
| Note: These are representative values from a study on this compound nano-pebbles and can vary slightly depending on the specific compound and experimental conditions. rsc.org |
Ce³⁺ and Ce⁴⁺ Oxidation State Toggling and its Implications
The ability of cerium to switch between the Ce³⁺ and Ce⁴⁺ oxidation states, often referred to as "toggling," is fundamental to many of its applications, particularly in catalysis and energy storage. rsc.orgrsc.org This reversible redox activity allows this compound to participate in faradaic reactions, enhancing its capacity to store and release charge. rsc.org The conversion between Ce⁴⁺ and Ce³⁺ is a crucial aspect of its electrochemical activity, with the redox shift facilitating oxidation and reduction processes. rsc.org This toggling behavior, driven by its electronic configuration, enables a greater capacity for charge storage compared to materials with static oxidation states. rsc.org In some material systems, the Ce³⁺ state is the optically active one, responsible for luminescence, while the Ce⁴⁺ state is non-luminescent. saip.org.za Therefore, controlling the Ce³⁺/Ce⁴⁺ ratio is critical for designing cerium-based phosphors.
Electronic Band Structure and Density of States (DOS) Calculations
Theoretical calculations, primarily using density functional theory (DFT), are essential for elucidating the electronic band structure and density of states (DOS) of this compound. These calculations provide a map of the allowed electron energy levels and the number of states available at each energy level, respectively.
Studies on cerium monochalcogenides (CeS, CeSe, CeTe) show that they are semiconductors. scientific.net The electronic structure is characterized by a valence band formed predominantly by the p-orbitals of the chalcogen (selenium) and a conduction band derived mainly from cerium 5d and 6s states. aip.orgwvu.edu A key feature is the presence of the highly localized Ce 4f states. scientific.netaip.orgaps.org
In one theoretical study of CeSe, the band structure was calculated with the 4f states treated as core electrons, revealing the fundamental arrangement of the s-d complex. wvu.edu More advanced calculations that explicitly treat the correlation effects of the f-electrons, such as the self-interaction corrected local spin-density approximation or DFT+U methods, provide a more accurate picture, showing that the 4f states lie within the main band gap. scientific.netaps.orgresearchgate.net For instance, in the related compound cerium sesquisulfide (Ce₂S₃), calculations show that both the α- and γ-phases are insulators, with the optical gap determined by electronic transitions from occupied Ce 4f-orbitals to empty Ce 5d-states. researchgate.net
Table 2: Calculated Electronic Properties of Cerium Chalcogenides
| Compound | Calculation Method | Predicted Band Gap (eV) | Key Finding | Reference |
| CeSe | FP-LAPW + lo (MBJ) | ~1.0 (Indirect) | MBJ potential improves band gap prediction over standard GGA/LDA. | scientific.net |
| CeSe | LMTO | - | Band structure calculated with 4f states as core. | wvu.edu |
| α-Ce₂S₃ | GGA+U | 0.8 (Direct at Γ) | f-states are situated between the valence and conduction bands. | researchgate.net |
| γ-Ce₂S₃ | GGA+U | 1.8 (Direct at Γ) | Difference in gap from α-phase due to different Ce-S coordination. | researchgate.net |
Role of Cerium f-Electrons in Electronic States
The 4f electrons of cerium are the primary determinants of its unique electronic and magnetic properties. wikipedia.orgaps.org Their behavior is complex, existing on the boundary between localized (atomic-like) and itinerant (band-like) character. aps.orgaps.org
In theoretical models of this compound and related chalcogenides, the 4f electrons are treated as either localized or delocalized. scientific.netaps.org The localized picture often provides a good description at ambient conditions, where the cerium ion is considered to be in a trivalent (Ce³⁺) state with one localized 4f electron. aps.org This localized 4f state manifests as a sharp, narrow peak in the density of states, typically located within the energy gap between the selenium p-orbital valence band and the cerium d-orbital conduction band. scientific.netresearchgate.netresearchgate.net This placement makes transitions from the 4f states to the 5d conduction band a critical factor in the optical properties of the material. researchgate.net The strong electron-electron correlation of these localized f-electrons necessitates the use of advanced computational methods like DFT+U to accurately model the electronic structure. scientific.netresearchgate.net
Impurity Band Formation and Electronic Transitions
When cerium is introduced as a dopant into other materials, or when this compound itself is doped, impurity states and bands can form within the host material's band gap. These impurity levels significantly alter the electronic and optical properties.
In studies of Ce-doped materials like SiO₂ or ZnO, the introduction of cerium creates a new, localized impurity band between the valence band maximum (VBM) and the conduction band minimum (CBM). aip.orgresearchgate.net This impurity band is primarily derived from the Ce 4f orbitals. aip.orgresearchgate.net The presence of this band acts as a bridge, facilitating electronic transitions that would otherwise require more energy. aip.org This leads to new optical absorption features, often in the visible light region, corresponding to two main types of transitions:
Valence Band to Impurity Band: Electrons are excited from the host's valence band (e.g., O-2p states) to the Ce 4f impurity states. aip.org
Impurity Band to Conduction Band: Electrons are excited from the Ce 4f impurity states to the host's conduction band (which may also contain Ce 5d states). aip.org
Similarly, in Ce-doped bismuth selenide, the introduction of cerium leads to the evolution of new bands near the Fermi level, which is associated with the transfer of electrons from the impurity atoms to the host, enhancing electrical conductivity. nih.gov The overlap of these impurity bands can lead to a narrowing of the effective energy gap. nih.gov
Valence Band Shifts and Their Origin
The position of the valence band maximum (VBM) is a crucial parameter that influences thermoelectric and optical properties. Doping can induce significant shifts in the VBM. In studies of cerium-doped bismuth selenide, theoretical calculations have shown a downward shift of the valence band with increasing cerium concentration. researchgate.netacs.org This shift in the valence band, along with changes in the density of states near the Fermi level, is a key factor influencing the enhancement of thermoelectric properties. researchgate.net
Electron Delocalization and Localization Phenomena
The degree to which electrons are localized to specific atoms or delocalized throughout the crystal lattice is a central theme in the electronic structure of this compound. This phenomenon is primarily governed by the behavior of the cerium 4f electrons. wikipedia.orgaps.org
In their ground state, the 4f electrons in cerium monochalcogenides are typically considered localized. wvu.eduaps.org However, this localization can be altered by external stimuli, such as pressure. Theoretical studies on CeS, CeSe, and CeTe have shown that applying pressure induces phase transitions that are associated with the delocalization of the 4f electrons. aps.orgresearchgate.net As the lattice is compressed, the overlap between atomic orbitals increases, leading to enhanced hybridization between the Ce 4f states and the band electrons of the solid. osti.gov This increased hybridization drives the transition from a localized f-electron state to an itinerant, or delocalized, state. aps.orgosti.gov This change is not merely structural but represents a fundamental shift in the electronic nature of the material, often accompanied by a significant volume collapse. aps.orgosti.gov
The Electron Localization Function (ELF) is a theoretical tool used to visualize regions of high electron localization in a material. mdpi.comwikipedia.org An ELF analysis can distinguish between core electrons, covalent bonds, and lone pairs, providing a chemically intuitive picture of bonding. wikipedia.org In cerium-containing compounds, ELF mapping can illustrate the different chemical behaviors and the degree of electron localization around the cerium and selenide ions, further clarifying the nature of the chemical bonds and the localization of the f-electrons. mdpi.com For example, in related systems, ELF analysis shows that regions of high localization (red) are concentrated around certain atoms, while regions of delocalized, "free electron-like" behavior (green) occupy the spaces between atoms, indicative of the bonding type. nih.gov This interplay between localization and delocalization is a defining feature of the electronic structure of this compound.
Charge Transfer Mechanisms
The investigation of charge transfer mechanisms in this compound is crucial for understanding its electronic behavior, particularly in applications such as electrochemical energy storage. The primary mechanism revolves around the facile and reversible redox activity of cerium ions, supplemented by electronic transitions between localized and delocalized orbitals.
Detailed research findings indicate that the charge transfer processes in this compound are complex and can be understood through several key phenomena:
Reversible Redox Reactions: A dominant charge transfer mechanism in this compound involves the reversible oxidation and reduction of cerium ions. rsc.org The ability of cerium to toggle between its Ce³⁺ ([Xe]4f¹) and Ce⁴⁺ ([Xe]) oxidation states is fundamental to its electrochemical activity. rsc.orgrsc.org This redox couple facilitates Faradaic reactions, where electrons are transferred to and from the material, enabling charge storage. This process is described as a shift between Ce⁴⁺ and Ce³⁺ during oxidation and reduction, respectively, and is considered a crucial aspect of its pseudocapacitive behavior. rsc.org
Diffusion-Controlled and Capacitive Processes: In electrochemical systems, charge storage in this compound composites occurs through a combination of slow, diffusion-controlled mechanisms and rapid, surface capacitive processes. researchgate.net The diffusion-controlled aspect involves the incorporation of electrolyte ions into the material, engaging in the reversible redox processes at active sites. researchgate.net The capacitive component arises from the adsorption and desorption of ions on the electroactive surface. researchgate.net Studies on this compound nanopebble composites have shown that at higher scan rates, the majority of charge storage can be attributed to the diffusion-controlled mechanism. researchgate.net
Inter-atomic and Orbital Transitions: On a fundamental electronic level, charge transfer can be described by the movement of electrons between atomic orbitals. In related cerium chalcogenides like cerium sulfide (B99878) (Ce₂S₃), the key electronic transition is the promotion of an electron from the occupied, localized Ce 4f-orbitals to the empty Ce 5d-states, which form the conduction band. researchgate.netnorthwestern.edu This f-d transition is a likely mechanism in this compound as well. Theoretical studies using Density Functional Theory (DFT) on related cerium nitride selenide structures ({Ce₂N₂}Se) quantify the charge transfer between the cationic and anionic components. These calculations show a significant charge transfer, resulting in a formal charge of {Ce₂N₂}⁺¹·⁰⁶Se⁻¹·⁰⁶, which highlights the iono-covalent nature of the bonding. mdpi.com The variable electronic structure of cerium, where the 4f, 5d, and 6s energy levels are very close, facilitates these transitions. wikipedia.org
Electrochemical Impedance: Electrochemical Impedance Spectroscopy (EIS) provides quantitative insight into the efficiency of charge transfer at the electrode-electrolyte interface. The charge transfer resistance (Rct) is a key parameter derived from these studies. A lower Rct value signifies more efficient charge transfer kinetics. Research on various forms of this compound has yielded specific data on these parameters.
| Electrode Material | Electrolyte | Charge Transfer Resistance (Rct) | Series Resistance (Rs) | Reference |
|---|---|---|---|---|
| This compound Nano-pebbles | 1 M Na₂SO₃ | Not explicitly quantified, but described as a small semi-circular arc | 3.2 Ω cm² | researchgate.net |
| Nickel this compound Nanofibers (NCSNF-25) | Not specified | Described as the smallest among tested samples, indicating superior electron transfer | Described as the smallest among tested samples | researching.cn |
| This compound/MWCNT Composite | 1 M Na₂SO₃ | Component of the equivalent circuit (Rct), but specific value not provided | Component of the equivalent circuit (Rs) | researchgate.net |
Exploration of Doping and Substitution Effects in Cerium Selenide Systems
Isovalent Substitution Strategies
Isovalent substitution involves replacing an ion in the crystal lattice with another ion of the same valence state (e.g., substituting Ce³⁺ with another trivalent lanthanide like La³⁺). This approach is particularly effective for decoupling the typically interdependent electrical properties of thermoelectric materials. researchgate.netresearchgate.netacs.org By substituting the host atom with a same-valent dopant, the formation of neutral impurities occurs, which minimizes ionized impurity scattering and can lead to simultaneous improvements in both electrical conductivity and the Seebeck coefficient. researchgate.netnih.gov
In thermoelectric materials, isovalent substitution is a recognized strategy to enhance carrier mobility. researchgate.net The substitution of a host ion with an isovalent dopant creates neutral atomic structures that reduce the scattering of conduction electrons near the Fermi energy. researchgate.net This reduction in scattering can lead to an improvement in carrier mobility. researchgate.netacs.org
While direct studies on isovalent substitution in cerium selenide (B1212193) are limited, research on related rare-earth chalcogenides provides valuable insights. For instance, in rare-earth sesquisulfides with the Th₃P₄ structure, which are chemically similar to cerium selenide, adjusting the concentration of cation vacancies (a form of self-doping) can systematically increase the n-type carrier concentration. nii.ac.jp In studies where cerium itself is used as an isovalent dopant in bismuth selenide (Bi₂Se₃), the substitution for bismuth improves carrier mobility due to the formation of these neutral impurities. researchgate.net Conversely, in other systems like Ag-doped Cu₂Se, isoelectronic Ag doping was found to significantly reduce carrier mobility. rsc.org This highlights that the effect of isovalent substitution on carrier mobility is highly system-dependent.
A significant challenge in developing high-performance thermoelectric materials is the inverse relationship between the Seebeck coefficient (S) and electrical conductivity (σ). Typically, strategies that increase electrical conductivity by raising carrier concentration simultaneously decrease the Seebeck coefficient. However, isovalent substitution offers a pathway to decouple these properties. researchgate.netresearchgate.net
In studies on cerium-doped bismuth selenide, substituting bismuth with isovalent cerium leads to a simultaneous enhancement of both the Seebeck coefficient and electrical conductivity. researchgate.netacs.orgnih.gov This effect is attributed to the creation of neutral impurities that reduce electron scattering. researchgate.net Theoretical calculations for this system show a downward shift of the valence band with increasing cerium concentration, which contributes to the thermoelectric enhancement. researchgate.netacs.org Similar results have been observed in other systems; for example, Ta doping in TiS₂ can simultaneously increase both electrical conductivity and the Seebeck coefficient by optimizing carrier concentration and mobility. researchgate.net
Heterovalent Doping Approaches
Heterovalent doping involves introducing an impurity ion with a different valence state than the host ion it replaces (e.g., doping Ce³⁺Se with a monovalent ion like Ag⁺ or Cu⁺). This approach is a primary method for controlling carrier concentration in semiconductors. frontiersin.org The introduction of dopants with a different charge creates either an excess of electrons (n-type doping) or holes (p-type doping), which directly modulates the material's electrical properties.
Microstructural Modifications Induced by Doping
The effect of doping on grain growth and crystallinity is complex and depends heavily on the specific dopant-host system and synthesis conditions. In some cases, doping can promote the growth of larger, more well-defined crystals. For example, studies on cerium doping in silver selenide (Ag₂Se) thin films have shown that the introduction of cerium promotes grain growth and enhances crystallinity, as evidenced by an increase in crystallite size and more intense X-ray diffraction peaks. rsisinternational.org Similarly, in Ce³⁺-doped magnesium ferrite, the crystallite size was observed to increase with the concentration of the cerium dopant. ijcaonline.org
| Host Material | Dopant | Effect on Grain/Crystallite Size | Reference |
|---|---|---|---|
| Silver Selenide (Ag₂Se) | Cerium (Ce) | Increase | rsisinternational.org |
| Magnesium Ferrite (MgFe₂O₄) | Cerium (Ce³⁺) | Increase | ijcaonline.org |
| Cerium Phosphate (CePO₄) | Bismuth (Bi³⁺) | Decrease | acs.org |
| Cerium Oxide (CeO₂) | Cadmium (Cd) | Decrease | scirp.org |
| Iron/Europium Co-doped Ceria | Fe/Eu | Increase (with annealing) | rsc.org |
Doping-Mediated Alterations in Magnetic Properties
Doping provides a powerful tool to induce and control magnetism in otherwise non-magnetic or weakly magnetic materials. The magnetic properties of doped this compound systems arise from complex interactions involving the electronic configuration of the dopant and host ions, as well as the presence of structural defects like oxygen vacancies.
The presence of defects induced by doping can also play a crucial role. In europium-doped cerium oxide, the enhancement of ferromagnetism is attributed to an F-center exchange mechanism, which is mediated by the presence of oxygen vacancies created by the dopant. nih.gov Similarly, substituting cerium with lanthanum in a CeO₂ structure creates oxygen vacancies that lead to a stronger room-temperature ferromagnetic response. acs.org Research on various dopants in cerium oxide has demonstrated that paramagnetic behavior is common, with the strength of the magnetization often depending on the effective magnetic moment of the specific dopant ion (e.g., Gd³⁺ vs. Nd³⁺). cuni.cz In some systems, doping and subsequent processing can even induce a shift from soft to hard magnetic behavior. rsc.org
| Material System | Dopant/Substituent (Ln) | Observed Magnetic Behavior | Reference |
|---|---|---|---|
| EuLnCuSe₃ | Pr, Nd | Ferromagnetic | acs.org |
| EuLnCuSe₃ | Tb, Dy, Ho, Tm | Ferrimagnetic | nih.gov |
| CeO₂ | Europium (Eu) | Enhanced Ferromagnetism (due to vacancies) | nih.gov |
| CeO₂ | Lanthanum (La) | Stronger Ferromagnetism (due to vacancies) | acs.org |
| CeO₂ | Gd, Nd | Paramagnetic | cuni.cz |
| CePO₄ | Bismuth (Bi³⁺) | Weak Ferromagnetic | acs.org |
| CdSe | Europium (Eu³⁺) | Ferromagnetic signs | researchgate.net |
| CdSe | Europium (Eu²⁺) | Paramagnetic | researchgate.net |
Spectroscopic Signatures of Doping-Induced Changes
The introduction of dopants or substitutional elements into the this compound lattice induces significant alterations in its electronic structure and vibrational modes. These changes are effectively probed using various spectroscopic techniques, which provide detailed insights into the modified properties of the material. Techniques such as X-ray Photoelectron Spectroscopy (XPS), Ultraviolet-Visible (UV-Vis) Spectroscopy, Raman Spectroscopy, and Photoluminescence (PL) Spectroscopy are crucial for characterizing these doping-induced modifications.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In doped this compound systems, XPS provides direct evidence of the successful incorporation of dopants and the resulting charge transfer processes.
Research on cerium and cobalt co-doping in bismuth selenide (a related selenide system) demonstrates that the binding energies of the core levels of the constituent elements shift upon doping. nih.gov For instance, the Bi 4f and Se 3d peaks shift to lower binding energies as the dopant concentration increases. nih.gov This shift is a clear indicator of a charge transfer process between the dopants (Ce and Co) and the host lattice, leading to an increase in the electron concentration. nih.gov Similarly, the binding energy of the Co 2p peak also shifts to lower values with increased doping, reflecting changes in the local chemical environment. nih.gov
The analysis of the Ce 3d spectrum is particularly complex, typically showing multiple peaks corresponding to different final states after photoemission, which can be deconvoluted to identify the oxidation states of cerium (Ce³⁺ and Ce⁴⁺). acs.orgrsc.org The presence and ratio of these two oxidation states are critical for the material's properties and can be significantly influenced by the introduction of dopants. acs.org Studies on related cerium compounds like cerium sesquisulfide (Ce₂S₃) and cerium oxide have established the binding energy values for Ce 3d₃/₂ and Ce 3d₅/₂. scientific.nethpstar.ac.cn
Table 1: Representative XPS Binding Energy Shifts in Doped Selenide Systems
| Element/Core Level | Observation | Interpretation | Reference |
|---|---|---|---|
| Bi 4f (in Ce, Co-doped Bi₂Se₃) | Shifts to lower binding energy with increased doping. | Indicates charge transfer and change in chemical environment. | nih.gov |
| Se 3d (in Ce, Co-doped Bi₂Se₃) | Slight shift to lower binding energy with increased doping. | Increased electron concentration in the valence band. | nih.gov |
| Co 2p (in Ce, Co-doped Bi₂Se₃) | Peak shifts to lower binding energy with increased doping. | Change in the local chemical environment around the dopant. | nih.gov |
| Ce 3d | Deconvoluted to show peaks for Ce³⁺ and Ce⁴⁺ states. | Confirms the presence and ratio of different cerium oxidation states. | acs.orgrsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectroscopy is used to investigate the optical properties and electronic band structure of materials. In doped this compound, this technique reveals changes in optical absorption and the band gap energy (Eg).
Table 2: Doping Effects on Optical Band Gap (Eg)
| System | Dopant | Observation | Eg Range | Reference |
|---|---|---|---|---|
| Ce₂S₃ | Y³⁺ | Band gap varies with doping concentration. | 3.45 eV to 2.59 eV | scientific.net |
| CeO₂ | Co | Band gap decreases with increased doping percentage. | 2.56 eV to 2.28 eV | acs.org |
| CeO₂ | Zn | Band gap varies with doping concentration. | 3.20 eV to 3.35 eV | journalcra.com |
Note: Data for related cerium chalcogenides and oxides are included to illustrate the general trend.
Raman Spectroscopy
Raman spectroscopy is a powerful tool for studying the vibrational modes of a material, providing information about its crystal structure and lattice dynamics. Doping often introduces lattice disorder, strain, and defects, which are reflected in the Raman spectrum.
In doped systems, a shift in the position of Raman peaks is a signature of altered bond lengths caused by the substitution of host atoms with dopant atoms. nih.gov The introduction of dopants can also lead to the broadening of Raman peaks, which is associated with increased lattice disorder. mdpi.com For example, in studies of doped ceria, the main F₂g Raman mode shows a systematic shift and becomes wider upon doping. mdpi.com Additionally, new vibrational modes can appear, which are often associated with defects such as oxygen vacancies induced by the dopant. mdpi.com While there are no characteristic IR group frequencies for Se-Se bonds, Raman spectroscopy can be used to identify such vibrations. semi.ac.cn
Photoluminescence (PL) Spectroscopy
Photoluminescence spectroscopy investigates the electronic transitions in a material by measuring the light emitted after it has absorbed photons. Doping can create or modify luminescent centers, leading to significant changes in the PL spectrum.
In Ce³⁺-doped selenide-chalcogenide glasses, in-band pumping results in strong mid-infrared (MIR) photoluminescence. ntu.ac.uk The emission corresponds to the 2F₅/₂ → 2F₇/₂ electronic transition of the Ce³⁺ ion. ntu.ac.uk Detailed studies have characterized this emission, revealing a broad spectral range and specific lifetimes.
Table 3: Photoluminescence Characteristics of Ce³⁺-Doped Selenide Glass
| Parameter | Value/Range | Notes | Reference |
|---|---|---|---|
| Emission Wavelength | 3.40–5.80 µm | Corresponds to the 2F₅/₂ ← 2F₇/₂ transition of Ce³⁺. | ntu.ac.uk |
| Laser Tuning Range | 4.5–5.6 µm | Achieved with an intracavity prism. | optica.org |
| PL Lifetime (τrad) | 3.5 ms (B15284909) (primary) | Measured for ground glass at 4.60 µm. | ntu.ac.uk |
| PL Rise Time (trise) | 3.9 ms | Time from 10% to 90% of maximum PL intensity. | ntu.ac.uk |
The intensity and wavelength of the photoluminescence can be tuned by the choice of dopant and its concentration, as well as by co-doping with other elements that can facilitate energy transfer processes. optica.org
Advanced Spectroscopic Characterization of Cerium Selenide Electronic and Vibrational Properties
X-ray Photoelectron Spectroscopy (XPS) for Chemical State and Binding Energy Analysis
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of cerium selenide (B1212193), XPS is instrumental in analyzing the valence states of cerium, which can coexist as Ce³⁺ and Ce⁴⁺.
Research on cerium selenide nanostructures reveals the complex nature of the Ce 3d core-level spectrum. northwestern.edu The deconvolution of this spectrum typically shows multiple peaks corresponding to both Ce³⁺ and Ce⁴⁺ oxidation states. The primary peaks for Ce⁴⁺ 3d₅/₂ and Ce⁴⁺ 3d₃/₂ are observed at binding energies of approximately 899.1 eV and 916.7 eV, respectively. northwestern.edu Weaker peaks corresponding to the Ce³⁺ 3d₅/₂ and Ce³⁺ 3d₃/₂ states are also identified at lower binding energies, around 882.2 eV and 904.4 eV. northwestern.edu The presence of the trivalent Ce³⁺ state is often attributed to surface defects or oxygen vacancies. northwestern.edu
Interactive Table: Representative XPS Binding Energies for this compound
| Spin-Orbital Component | Oxidation State | Binding Energy (eV) | Source(s) |
|---|---|---|---|
| Ce 3d₅/₂ | Ce³⁺ | ~882.2 | northwestern.edu |
| Satellite Peak (SU2) | - | ~886.1 | northwestern.edu |
| Ce 3d₅/₂ | Ce⁴⁺ | ~899.1 | northwestern.edu |
| Ce 3d₃/₂ | Ce³⁺ | ~904.4 | northwestern.edu |
| Satellite Peak (SU1) | - | ~906.8 | northwestern.edu |
| Ce 3d₃/₂ | Ce⁴⁺ | ~916.7 | northwestern.edu |
Raman Spectroscopy for Vibrational Mode Identification
Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphy, crystallinity, and molecular interactions. It relies on the inelastic scattering of monochromatic light, usually from a laser source.
In the characterization of this compound, Raman spectroscopy is used to identify its characteristic vibrational modes, which serve as a fingerprint for its structural phase. Studies on this compound thin films have identified distinct Raman peaks that confirm its crystalline structure. redalyc.org For this compound with a cubic crystal phase, characteristic peaks have been observed at approximately 206 cm⁻¹ and 252 cm⁻¹. redalyc.org These peaks are fundamental to confirming the successful synthesis and phase purity of the material. The absence of significant shifts in these Raman peaks in doping studies can indicate that the dopants have been successfully substituted into the host lattice without causing major structural distortions. researchgate.net In contrast, the appearance of new peaks or shifts in existing ones would suggest phase changes or the formation of secondary compounds.
Fourier Transform Infrared (FTIR) Spectroscopy for Bonding Characterization
Fourier Transform Infrared (FTIR) spectroscopy is an analytical technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. semanticscholar.org An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. semanticscholar.org This is a powerful tool for identifying the types of chemical bonds in a molecule by producing an infrared absorption spectrum that is a unique "fingerprint" of the molecule. acs.org
In the context of inorganic materials like this compound, FTIR is used to characterize the interatomic bonds. semanticscholar.orgresearchgate.net The vibrational frequencies of metal-chalcogenide bonds typically appear in the far-infrared region of the spectrum (below 600 cm⁻¹). While specific, dedicated FTIR studies on this compound are not extensively detailed in the searched literature, analysis of related compounds provides context. For instance, the Ce-O bond in cerium oxide nanoparticles shows characteristic peaks in the range of 400-800 cm⁻¹. huji.ac.ilmdpi.com By analogy, the Ce-Se bond vibrations would be expected in the lower frequency region of the far-infrared spectrum due to the higher atomic mass of selenium compared to oxygen. The technique is also highly sensitive to surface adsorbates, such as hydroxyl groups (-OH) from adsorbed water, which typically show strong bands around 3400 cm⁻¹ (stretching) and 1630 cm⁻¹ (bending). researchgate.net
Optical Responses of Cerium Selenide Materials
Electronic Band Gap Determination via Optical Spectroscopy
The electronic band gap is a fundamental property of a semiconductor that dictates its optical and electrical characteristics. For cerium selenide (B1212193) and related compounds, this property is primarily determined using optical spectroscopy techniques.
Theoretical calculations using density functional theory (DFT) have been employed to predict the band gap of different phases of cerium sulfide (B99878) (Ce2S3), a closely related compound. These calculations suggest that the α-phase has an optical gap of approximately 0.8 eV, while the γ-phase has a wider gap of 1.8 eV. arxiv.org These gaps are characterized by direct electronic excitations from localized cerium 4f-orbitals to empty cerium 5d-states. arxiv.org Experimental studies on amorphous cerium sulfide thin films have shown that the optical band gap can range from 2.08 eV to 3.16 eV, influenced by film thickness. scielo.br For crystalline cerium sulfide thin films, the optical band gap has been calculated to be in the range of 2.86-3.23 eV. scielo.br
In the case of cerium oxide (CeO2), another related cerium compound, the band gap is reported to be around 3.19 eV. scielo.br However, doping CeO2 with other elements can alter this value. For example, doping with thallium (Tl) has been shown to decrease the band gap from 3.53 eV to 3.47 eV. nanomedicine-rj.com Similarly, doping with zinc (Zn) can vary the band gap of CeO2 thin films between 3.20 eV and 3.35 eV. journalcra.com First-principles calculations on Ce-doped silicon dioxide (SiO2) indicate a decrease in the bandgap due to the introduction of Ce-5d states at the bottom of the conduction band. aip.org
Absorption and Emission Characteristics
The absorption and emission spectra of cerium-doped materials are crucial for their application in optical devices like lasers.
Cerium ions (Ce³⁺) in selenide glasses exhibit a distinct absorption and emission profile in the mid-infrared range. optica.org The absorption spectrum of Ce³⁺-doped Ge20Sb10Ga5Se65 glass shows a prominent band around 4.5 µm. mdpi.com The emission, corresponding to the ²F₇/₂ → ²F₅/₂ transition of Ce³⁺, is centered around 5.3 µm. optica.org The calculated emission cross-sections, derived from both absorption spectra (using the McCumber relation) and fluorescence measurements, show good agreement. optica.org
Emission Cross-Section Analysis
The stimulated emission cross-section is a critical parameter for evaluating the potential of a material for laser applications. In Ga₅Ge₂₀Sb₁₀Se₆₅ glasses, Ce³⁺ ions exhibit a significantly higher emission cross-section compared to other rare-earth ions like Pr³⁺, Nd³⁺, and Tb³⁺. mdpi.comresearchgate.net The emission cross-section profiles for Ce³⁺ in selenide glass have been evaluated from both absorption and emission spectra. researchgate.net This high emission cross-section has enabled the development of Ce³⁺-doped glass lasers with high output energy. mdpi.com
Radiative Transitions in Rare-Earth Doped Selenide Glasses
Selenide glasses are excellent hosts for rare-earth ions due to their low phonon energies (around 350 cm⁻¹), which minimizes non-radiative decay and activates numerous mid-IR transitions. rsc.org Several rare-earth ions, including Ce³⁺, Pr³⁺, Nd³⁺, and Tb³⁺, exhibit radiative transitions in the 4-6 µm range when doped into chalcogenide glass matrices. researchgate.net For Ce³⁺ in selenide glasses, the key radiative transition is between the first excited state (²F₇/₂) and the ground state (²F₅/₂). mdpi.comresearchgate.netcyberleninka.ru The luminescence quantum yield for this transition in selenide glasses is high, estimated to be around 80%. mdpi.com The long lifetime of the upper ²F₇/₂ level of Ce³⁺ ions (3.7 ms) in these glasses facilitates the achievement of population inversion, which is essential for laser action. optica.org
Photoluminescent Properties and Mechanisms
Photoluminescence (PL) is the emission of light from a material after the absorption of photons. In Ce³⁺-doped selenide chalcogenide glass and fibers, in-band pumping at 4.15 µm results in mid-infrared photoluminescence spanning from 3.40 µm to 5.80 µm. ntu.ac.ukworktribe.com This emission corresponds to the ²F₅/₂ ← ²F₇/₂ electronic transition of the Ce³⁺ ion. ntu.ac.ukworktribe.com
The proposed mechanism for photoluminescence in ceria-based materials involves the distortion of defective clusters and charge transfer between them. acs.org The presence of Ce³⁺ species and oxygen vacancies can create defect levels within the band gap, leading to visible light emission. acs.org For instance, in CeO₂ films, a broad peak in the photoluminescence spectra around 366–368 nm indicates an optical bandgap of 3.37–3.38 eV. researchgate.net
Impact of Doping on Optical Performance
Doping cerium selenide and other cerium compounds can significantly alter their optical properties, often enhancing their performance for specific applications.
In selenide glasses, increasing the concentration of rare-earth dopants can sometimes lead to increased optical losses due to light scattering by heterogeneous inclusions and a decrease in the optical damage threshold. researchgate.netoptica.org However, careful control of the doping concentration is crucial for optimizing laser performance. For example, a Ce³⁺-doping concentration of 3×10¹⁹ cm⁻³ in a Ge₂₀Sb₁₀Ga₅Se₆₅ glass rod has been used to achieve significant laser output. optica.org
Doping also affects the absorption and transmittance of the material. In silver sulfide (Ag₂S) thin films, doping with cerium increases absorbance and decreases transmittance across the UV, visible, and near-infrared regions. amazonaws.com In bismuth selenide (Bi₂Se₃) nanoparticulate semiconductors, counter-doping with cerium and cobalt enhances UV absorption and improves the electronic density of states. mdpi.comnih.gov This is attributed to the manipulation of the optical absorption and the density of state by the electronegativity of the doping materials. mdpi.comnih.gov
First-principles calculations on Ce-doped SiO₂ show that doping introduces a new impurity band between the valence and conduction bands, primarily due to Ce-4f orbitals. aip.org This makes electronic transitions easier and leads to absorption in the visible-light region, thereby improving the optical performance of the SiO₂ material. aip.org
Data Tables
Table 1: Optical Band Gaps of Cerium Compounds
| Compound | Phase/Form | Band Gap (eV) | Reference |
| Cerium Sulfide (Ce₂S₃) | α-phase (theoretical) | 0.8 | arxiv.org |
| γ-phase (theoretical) | 1.8 | arxiv.org | |
| Amorphous thin film | 2.08 - 3.16 | scielo.br | |
| Crystalline thin film | 2.86 - 3.23 | scielo.br | |
| Cerium Oxide (CeO₂) | Bulk | 3.19 | scielo.br |
| Tl-doped | 3.47 | nanomedicine-rj.com | |
| Zn-doped thin film | 3.20 - 3.35 | journalcra.com | |
| Europium Neodymium Copper Selenide (EuNdCuSe₃) | Direct | 1.92 | acs.org |
| Indirect | 0.90 | acs.org | |
| Europium Praseodymium Copper Selenide (EuPrCuSe₃) | Direct | 1.97 | acs.org |
| Indirect | 0.94 | acs.org |
Table 2: Emission Properties of Ce³⁺ in Selenide Glass
| Property | Value | Host Glass | Reference |
| Peak Absorption Wavelength | ~4.5 µm | Ge₂₀Sb₁₀Ga₅Se₆₅ | mdpi.com |
| Peak Emission Wavelength | ~5.3 µm | Ge₂₀Sb₁₀Ga₅Se₆₅ | optica.org |
| Luminescence Quantum Yield | ~80% | Selenide Glass | mdpi.com |
| Upper Level Lifetime (²F₇/₂) | 3.7 ms (B15284909) | Selenide Glass | optica.org |
| Photoluminescence Range | 3.40 - 5.80 µm | Ge-As-Ga-Se | ntu.ac.ukworktribe.com |
Theoretical and Computational Modeling of Cerium Selenide
First-Principles Calculations (DFT, ab initio) for Electronic and Magnetic Structures
First-principles calculations, particularly those based on Density Functional Theory (DFT) and other ab initio methods, are powerful tools for investigating the electronic and magnetic structures of materials like cerium selenide (B1212193). These methods solve the quantum mechanical equations that govern the behavior of electrons in a material, providing a detailed picture of its electronic and magnetic properties without relying on experimental parameters.
For cerium compounds, a significant challenge in these calculations is the proper treatment of the strongly correlated 4f electrons of the cerium atom. These electrons are on the verge of being localized and itinerant, which gives rise to many of the interesting properties of these materials. To accurately model these effects, advanced techniques such as the combination of DFT with Dynamical Mean-Field Theory (DFT+DMFT) are often employed. aps.org These methods have been successfully used to study the electronic structures of various cerium allotropes, providing insights into the hybridization between the 4f orbitals and the spd conduction bands. aps.orgarxiv.org
Prediction of Band Structures and Density of States
The prediction of band structures and the density of states (DOS) is a key outcome of first-principles calculations, offering a deep understanding of a material's electronic properties. The band structure describes the allowed energy levels for electrons as a function of their momentum in the crystal lattice, while the DOS provides the number of available electronic states at each energy level.
For cerium selenide, these calculations would reveal whether it is a metal, a semiconductor, or an insulator. The band structure would indicate if a band gap exists between the valence and conduction bands and whether it is a direct or indirect gap, which is crucial for optoelectronic applications. The DOS, on the other hand, would show the contributions of the different atomic orbitals (Ce 4f, 5d, 6s and Se 4p) to the electronic structure.
In studies of other cerium compounds like cerium oxide (CeO₂), DFT and DFT+U (DFT with a Hubbard U correction for strong correlations) calculations have been used to determine the band structure and DOS. banglajol.inforesearchgate.net These studies highlight the importance of the Ce 4f states in defining the electronic properties. For instance, in CeO₂, the lowest unoccupied states are composed of the 4f states of the cerium atoms, and the highest occupied states of the valence band are composed of the 2p orbitals of the oxygen atoms. banglajol.info Similar detailed analysis for this compound would be invaluable for understanding its electronic behavior.
Simulation of Phase Transitions and Elastic Properties
First-principles calculations are also instrumental in simulating phase transitions and determining the elastic properties of materials under various conditions. For this compound, it is known to undergo a pressure-induced structural phase transition.
At ambient pressure, this compound crystallizes in the NaCl-type (B1) structure. With the application of pressure, it transforms to the CsCl-type (B2) structure. Theoretical simulations can predict the pressure at which this transition occurs by calculating the Gibbs free energy of both phases as a function of pressure. The transition pressure is the point where the Gibbs free energies of the two phases become equal. For CeSe, this transition is predicted to occur at 20.0 GPa.
The elastic properties, such as the bulk modulus and elastic constants, can also be computed. These properties describe the material's response to mechanical stress and are important for understanding its stability and durability. The calculated values of the bulk modulus for the B2 phase are generally greater than that of the B1 phase for this compound, indicating that the high-pressure phase is less compressible.
| Property | B1 Phase (NaCl-type) | B2 Phase (CsCl-type) |
| Structure | NaCl-type | CsCl-type |
| Coordination Number | 6 | 8 |
| Transition Pressure (GPa) | - | 20.0 |
Molecular Dynamics Simulations for High-Pressure Behavior
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of materials at the atomic scale. Unlike static first-principles calculations, MD simulations follow the trajectories of atoms over time, providing insights into processes like phase transitions and the behavior of materials at high temperatures and pressures.
For this compound, MD simulations could be used to investigate the mechanism of the pressure-induced B1 to B2 phase transition in more detail. These simulations can reveal the pathways that atoms take during the transition and can help to understand the kinetics of the process. While specific MD studies on this compound's high-pressure behavior were not found in the provided search results, this technique has been successfully applied to study the high-pressure behavior of other materials, such as cerussite (PbCO₃) and liquid rubidium. nii.ac.jpeasychair.org These studies have demonstrated the ability of MD simulations to identify phase transitions and to correlate structural changes with electronic transitions. nii.ac.jp
Modeling of Dopant Incorporation and its Effects
The intentional introduction of impurities, or dopants, into a material is a common strategy to modify its properties. Theoretical modeling can play a crucial role in understanding how dopants are incorporated into the crystal lattice of this compound and how they affect its electronic, magnetic, and other properties.
Computational models can be used to determine the most favorable sites for dopant atoms in the CeSe lattice and to calculate the energy required for their incorporation. Furthermore, these models can predict the impact of doping on the electronic band structure, the density of states, and the magnetic properties. For example, doping could be used to introduce charge carriers and enhance the electrical conductivity of this compound, or to modify its magnetic ordering.
While specific theoretical studies on doping in this compound were not identified in the search results, research on doping in other cerium-based materials, such as ceria (CeO₂), provides a framework for how such investigations could be conducted. researchgate.netresearchgate.netmdpi.comscispace.com In ceria, doping with various metals has been shown to improve its reactivity for applications like solar thermochemical hydrogen production by altering the local chemistry and crystal lattice. researchgate.netresearchgate.netscispace.com
Theoretical Prediction of Thermoelectric Performance Parameters
Thermoelectric materials can convert heat energy into electrical energy and vice versa, and their efficiency is characterized by a dimensionless figure of merit, zT. Theoretical calculations are increasingly used to predict the thermoelectric performance of new materials, guiding experimental efforts towards the most promising candidates.
The key parameters that determine the thermoelectric performance are the Seebeck coefficient, electrical conductivity, and thermal conductivity. First-principles calculations can be used to compute these transport properties. For this compound, such calculations would involve determining its electronic band structure to understand the Seebeck coefficient and electrical conductivity, as well as calculating its phonon dispersion relations to estimate the lattice thermal conductivity.
Although specific theoretical predictions of the thermoelectric performance of this compound were not found in the provided results, the methodologies for such predictions are well-established. For instance, first-principles calculations have been used to predict outstanding thermoelectric performance in materials like germanium selenide (GeSe), which is analogous in structure to tin selenide (SnSe), a record-breaking thermoelectric material. mdpi.comarxiv.org These studies demonstrate the potential of theoretical modeling to identify and optimize new thermoelectric materials.
Research into Emerging Applications of Cerium Selenide
Materials for Advanced Energy Storage Systems
Cerium selenide (B1212193) is being actively investigated for its potential role in next-generation energy storage devices, particularly in the realm of supercapacitors.
Supercapacitor Electrode Development
The unique nanostructure of cerium selenide is a key factor in its promising performance as a supercapacitor electrode material. Researchers have synthesized this compound with a nano-pebble-like surface architecture, which provides more electrochemical pathways for electrolyte ions to penetrate. rsc.org This enhanced accessibility to both surface and bulk redox sites is a significant advantage over bulk materials, which suffer from slow electrochemical redox reactions. rsc.org The porous framework and nanoscale periodicity of cerium-based materials contribute to shorter diffusion paths and a greater number of active sites, thereby improving charge storage capability. rsc.org
In one study, a this compound electrode exhibited a specific capacitance of 195.6 F g⁻¹ at a scan rate of 2 mV s⁻¹. rsc.org The performance of cerium-based compounds in supercapacitors is often attributed to the element's ability to toggle between Ce³⁺ and Ce⁴⁺ oxidation states. rsc.org While cerium oxide (CeO₂) has been a focus of research, with some studies showing specific capacitances as high as 877.5 F g⁻¹ for hierarchical porous nanoparticles, this compound offers a different avenue for exploration due to the electrochemical similarities between metal selenides and sulfides. rsc.orgmdpi.com The development of flexible solid-state supercapacitors using this compound has also been explored, demonstrating its potential for use in flexible electronic devices. rsc.org
| Material | Specific Capacitance (F g⁻¹) | Scan Rate (mV s⁻¹) | Electrolyte |
|---|---|---|---|
| This compound Nano-pebbles | 195.6 | 2 | Not Specified |
| Hierarchical Porous Cerium Oxide Nanoparticles | 877.5 | at 3 A g⁻¹ | Not Specified |
| Rhombus-Shaped Cerium Oxide Sheets | 481 | 5 | Not Specified |
| Cerium Hydrogen Phosphate Nanorods | 114 | at 0.2 A g⁻¹ | Not Specified |
Electrochemical Kinetics and Charge Storage Mechanisms
The charge storage mechanism in this compound electrodes is primarily based on the faradaic redox reactions involving the cerium ions. The conversion between Ce⁴⁺ and Ce³⁺ is a crucial aspect of its electrochemical activity, allowing for the active release and storage of charge. rsc.org The presence of trivalent Ce³⁺ may be linked to surface defects in the material's structure. rsc.org
The electrochemical kinetics of metal selenides are considered promising for supercapacitor applications, drawing parallels to the well-studied metal sulfides. rsc.org In nanostructured forms, the energy kinetics of this compound can be significantly enhanced due to an increase in non-stoichiometric levels, defect levels, and the generation of electronic carriers. rsc.org The weaker van der Waals forces at the selenium-metal layer facilitate the introduction of host materials, further boosting electrochemical performance. rsc.org The unique nano-pebble morphology of synthesized this compound allows for a high current response, indicating efficient charge transfer and ion diffusion. rsc.org
Thermoelectric Materials Development
This compound is also a component in the development of advanced thermoelectric materials, which can convert heat energy into electrical energy.
Strategies for Simultaneous Thermopower and Electrical Conductivity Enhancement
A significant challenge in developing efficient thermoelectric materials is the interdependent relationship between the Seebeck coefficient (thermopower) and electrical conductivity; typically, enhancing one degrades the other. ed.ac.ukacs.org However, research on cerium-doped bismuth selenide has demonstrated a strategy to overcome this limitation through isovalent substitution. ed.ac.ukacs.org By substituting bismuth with cerium, researchers have achieved a simultaneous increase in both the electrical conductivity and the Seebeck coefficient. ed.ac.ukacs.org
This enhancement is attributed to the formation of neutral impurities, which leads to an improvement in carrier mobility. ed.ac.ukacs.org Theoretical calculations have revealed that the concentration of cerium doping causes a downward shift of the valence band, which plays a role in the observed thermoelectric enhancement. ed.ac.ukacs.org This approach has resulted in an order of magnitude enhancement of the thermoelectric figure of merit (zT). ed.ac.uksemanticscholar.org
Another strategy involves counter-doping with both an isovalent element (cerium) and an aliovalent element (cobalt) in a bismuth selenide system. mdpi.com The substitution of bismuth with cerium enhances the Seebeck coefficient and electrical conductivity by minimizing ionized impurity scattering. mdpi.com The addition of cobalt further improves the electrical properties by increasing the degree of delocalization of valence electrons. mdpi.com This synergistic doping effect led to a significant improvement in the power factor and a zT of 0.55 at 473 K for an optimized doping concentration. mdpi.com
| Material | Doping Strategy | Key Outcome | zT Value | Temperature (K) |
|---|---|---|---|---|
| CeₓBi₂₋ₓSe₃ | Isovalent Substitution (Ce for Bi) | Simultaneous enhancement of Seebeck coefficient and electrical conductivity | 0.24 (for x=0.4 at. %) | Not Specified |
| Bi₂₋ₓCeₓCo₂ₓ/₃Se₃ | Counter-doping (Ce and Co for Bi) | High power factor and low thermal conductivity | 0.55 (for optimized concentration) | 473 |
Mid-Infrared Laser Applications
Cerium-doped selenide glasses are emerging as promising materials for the development of mid-infrared (MIR) lasers.
Rare-Earth Doped Selenide Glasses and Fibers as Active Media
Selenide glasses doped with rare-earth ions, including cerium (Ce³⁺), are being investigated as active media for MIR lasers. mdpi.comscite.ai Laser action has been demonstrated at the transitions between the first excited and ground levels of Ce³⁺ ions. mdpi.comscite.ai Ce³⁺-doped selenide glass has achieved the highest output parameters for bulk glass lasers, with over 40 mJ of output energy and wavelength tuning in the range of 4.6–5.6 microns. mdpi.comscite.ai
The base composition of the glass, such as Ge₂₀Sb₁₀Ga₅Se₆₅, has been used in these studies. researchgate.netnih.govoptica.org A room-temperature laser system using a Ce³⁺:Ge₂₀Sb₁₀Ga₅Se₆₅ bulk glass demonstrated a slope efficiency of 25% with respect to the absorbed pump energy and a maximum output energy of 45 mJ. researchgate.net The laser, when pumped by a pulsed Fe:ZnSe laser, is continuously tunable in the spectral range of 4.5–5.6 µm. nih.govoptica.org
A significant advantage of using glass as a host material is the ability to draw it into optical fibers. mdpi.com Fiber lasers offer efficient cooling for continuous operation and can achieve high gain coefficients in long active fibers. mdpi.com Ce³⁺ is considered a suitable active ion for use in fiber lasers. mdpi.com Room temperature continuous wave (CW) fiber lasing has been demonstrated beyond 5 µm in a Ce³⁺-doped GeAsGaSe glass small-core step-index fiber. optica.org Lasing was observed at 5.14 µm, 5.17 µm, and 5.28 µm, corresponding to the ²F₇/₂ → ²F₅/₂ transition in the Ce³⁺ ion. optica.org
| Laser Type | Active Medium | Maximum Output Energy | Tuning Range (µm) | Slope Efficiency |
|---|---|---|---|---|
| Bulk Glass Laser | Ce³⁺:Selenide Glass | > 40 mJ | 4.6–5.6 | Not Specified |
| Bulk Glass Laser | Ce³⁺:Ge₂₀Sb₁₀Ga₅Se₆₅ | 45 mJ | 4.5–5.6 | 25% |
| Fiber Laser | Ce³⁺:GeAsGaSe | Not Specified | 5.14, 5.17, 5.28 | Not Specified |
Superconducting Material Investigations
Investigations into the superconducting properties of cerium-containing compounds are an active area of materials science. However, the focus has largely been on intermetallic alloys and other chalcogenides, rather than this compound itself.
Unconventional superconductivity, where the pairing mechanism of electrons is not explained by the conventional theory of electron-phonon coupling, is a significant area of research. Many cerium-based compounds are studied in this context due to their strongly correlated f-electrons.
Current research on unconventional superconductivity in cerium-based materials is concentrated on compounds such as heavy fermion superconductors like CeCu₂Si₂ and CeCoIn₅. These materials exhibit superconductivity that is believed to be mediated by spin fluctuations. There is no significant body of research available that specifically investigates or provides evidence for unconventional superconductivity in this compound. Theoretical and experimental studies have not prominently featured this compound as a candidate for this phenomenon.
Research in Photocatalytic Activity
Photocatalysis is a process where a semiconductor material utilizes light energy to drive a chemical reaction. Research in this area for cerium compounds is extensive; however, it is overwhelmingly focused on cerium(IV) oxide (CeO₂).
Future Research Directions in Cerium Selenide Science
Exploration of Novel Synthetic Routes for Controlled Architectures
The ability to control the architecture of cerium selenide (B1212193) at the nanoscale is paramount for tuning its properties and unlocking its full potential in various applications. Future research will increasingly focus on developing novel synthetic routes that offer precise control over morphology, size, and dimensionality.
Promising avenues include the refinement of chemical methods like the successive ionic layer adsorption and reaction (SILAR) method, which has been successfully used to create nano-pebbles of cerium selenide. rsc.orgnih.gov Further exploration of this and other bottom-up chemical approaches will aim to produce a wider variety of controlled nanostructures. nih.govrsc.org Another key area is the advancement of techniques like electrospinning for the fabrication of binder-free bimetallic chalcogen nanofibers, including those based on nickel this compound. researching.cn This method offers advantages such as structural control, high mechanical strength, and flexibility, which are crucial for developing wearable and flexible electronic devices. researching.cn
The use of surfactants and chelating agents in synthesis will also be a focal point, as these additives can be instrumental in directing the growth of specific crystal architectures. researchgate.net Researchers will likely investigate a broader range of these directing agents and reaction conditions—such as pH, temperature, and precursor concentration—to gain finer control over the resulting this compound morphologies. researchgate.net The goal is to move beyond simple nanoparticles and fabricate complex, hierarchical 3D architectures that can offer enhanced performance in applications like energy storage and catalysis. researchgate.net
Advanced Characterization of Defect Chemistry and Local Structure
A thorough understanding of the defect chemistry and local atomic structure is crucial for explaining and predicting the functional properties of this compound. Future research will employ a suite of advanced characterization techniques to probe these aspects in unprecedented detail.
High-resolution transmission electron microscopy (HRTEM) will continue to be a vital tool for visualizing the crystal structure and identifying defects at the nanoscale. researchgate.net Techniques like X-ray photoelectron spectroscopy (XPS) will be essential for determining the elemental composition and, critically, the valence states of cerium (Ce³⁺/Ce⁴⁺) on the material's surface. rsc.orgacs.org The ratio of these oxidation states is known to be a crucial factor in the electrochemical and catalytic activities of cerium-based materials. rsc.orgmdpi.com
Future studies will likely move towards more sophisticated and in-situ characterization methods. This will enable researchers to observe changes in the defect structure and local environment of this compound as they happen, for example, during an electrochemical reaction. Understanding the dynamic nature of defects is a critical step toward designing more robust and efficient materials. Moreover, there is a pressing need to develop methods for the quantitative description of defect sites, which remains a significant challenge. frontiersin.org
Deeper Understanding of f-Electron Interactions and Correlation Effects
The unique properties of cerium-based materials, including this compound, are intrinsically linked to the complex behavior of their 4f electrons. These electrons can exhibit both localized and itinerant (delocalized) characteristics, leading to a host of fascinating physical phenomena. aps.orgwikipedia.org A deeper understanding of these f-electron interactions and correlation effects is a fundamental research frontier.
In cerium compounds, the interplay between the localized 4f electrons and the conduction electrons gives rise to phenomena such as the Kondo effect and the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction. nih.govresearchgate.net These interactions govern the magnetic and electronic ground states of the material. Future research will aim to elucidate how these interactions manifest specifically in the this compound lattice. This will involve a combination of experimental techniques, such as magnetic susceptibility and heat capacity measurements at low temperatures, and advanced theoretical modeling. researchgate.net
A key area of investigation will be the transition between localized and delocalized f-electron behavior, which can be triggered by external stimuli like pressure or by chemical substitution. nih.govku.dk Understanding this transition in this compound could open doors to new applications in areas like spintronics and quantum materials. acs.org The development of more accurate theoretical models that can capture the strong correlations of f-electron systems is crucial for guiding these experimental efforts. arxiv.org
Computational Materials Design for Tailored Properties
Computational materials science, particularly methods based on density functional theory (DFT), has become an indispensable tool for predicting and understanding the properties of materials from first principles. researchgate.netnih.govnanografi.com In the context of this compound, future research will increasingly leverage these computational techniques for the rational design of materials with tailored properties.
DFT calculations can be used to predict a wide range of properties, including electronic band structure, optical absorption spectra, and magnetic ordering. acs.orgresearchgate.netaip.org For instance, computational studies can help identify promising doping strategies to modify the electronic and optical properties of this compound for specific applications. aip.orgnih.gov By simulating the effects of different dopants and defect structures, researchers can screen potential candidates in silico before undertaking expensive and time-consuming experimental synthesis. nih.gov
A significant challenge in modeling cerium-based materials is accurately describing the correlated nature of the 4f electrons. arxiv.orgnih.gov Future computational work will focus on employing and developing more advanced theoretical frameworks, such as DFT+U (DFT with a Hubbard U correction) or dynamical mean-field theory (DMFT), to better capture these electron correlation effects. aps.orgnih.gov The combination of these powerful computational tools with experimental validation will accelerate the discovery and optimization of new this compound-based materials for next-generation technologies. nih.gov
Development of Multifunctional this compound-Based Systems
The inherent properties of this compound make it a promising candidate for various applications, and future research will focus on developing multifunctional systems that leverage these properties in novel ways. A key area of interest is in energy storage, particularly for supercapacitors. rsc.orgacs.org
Researchers have already demonstrated that this compound, especially in nanostructured forms like nano-pebbles, can exhibit significant capacitance. rsc.org Future work will aim to enhance this performance by creating composite materials. For example, integrating this compound with highly conductive materials like multiwalled carbon nanotubes (MWCNTs) has been shown to improve charge storage capabilities and cycling stability. acs.orgresearchgate.net The development of such hybrid nanostructures will be a major research thrust. acs.org
Beyond supercapacitors, the unique electronic and optical properties of this compound suggest its potential in other areas. zhiyuematerial.com For instance, rare-earth selenides are being investigated for mid-infrared laser applications. mdpi.com The semiconducting nature of some metal selenides also makes them interesting for thermoelectric devices, which convert heat into electricity. nanorh.com Future research will likely explore the creation of multifunctional materials that combine, for example, the energy storage capabilities of this compound with photocatalytic or sensing functionalities, opening up a wide range of potential applications. nih.gov
Integration into Complex Heterostructures and Devices
To translate the promising properties of this compound into practical technologies, it is essential to integrate it into complex heterostructures and functional devices. maynoothuniversity.ie Future research will focus on the fabrication and characterization of such integrated systems.
A significant area of development will be in flexible and wearable electronics. rsc.orgacs.org Researchers have already fabricated flexible solid-state supercapacitors using this compound electrodes and polymer gel electrolytes. nih.govrsc.orgresearchgate.net These devices have shown excellent performance, including high power density and good capacitance retention under mechanical bending. rsc.orgresearchgate.net Future work will aim to improve the performance and long-term stability of these flexible devices and explore their integration into wearable systems, such as solar-charged wristbands. researching.cn
Q & A
Q. What are the key synthesis methods for cerium selenide nanostructures, and how do experimental parameters influence crystallinity and morphology?
this compound nanostructures are commonly synthesized via the successive ionic layer adsorption and reaction (SILAR) method. Key parameters include precursor concentrations (e.g., 20 mM cerium nitrate), immersion times (50 s per cycle), annealing conditions (300°C for 3 h), and the use of surfactants like triethanolamine (TEA) to stabilize cationic precursors. These parameters directly impact crystallinity, as shown by XRD peaks corresponding to monoclinic CeSe (JCPDS 74-1279), and morphology, such as nano-pebble structures with 5–6 nm nanoparticles .
Q. How can structural and compositional properties of this compound be validated using XRD and XPS?
- XRD : Peaks at 2θ = 23.5°, 25.9°, and 29.9° confirm the (011), (111), and (210) planes of monoclinic CeSe. Annealing reduces hydroxyl impurities, enhancing crystallinity .
- XPS : Ce 3d core-level spectra reveal mixed Ce³⁺ (882.2 eV, 904.4 eV) and Ce⁴⁺ (899.1 eV, 916.7 eV) oxidation states. Surface defects or oxygen vacancies often explain Ce³⁺ presence, critical for redox activity in electrochemical applications .
Q. What electrochemical testing protocols are recommended for evaluating this compound supercapacitors?
Use a three-electrode setup with:
- Working electrode : CeSe film on stainless steel (1×1 cm²).
- Electrolyte : 1 M Na₂SO₃ (aqueous) for redox activity or PVA-LiClO₄ gel for solid-state devices.
- Metrics : Cyclic voltammetry (CV) at 2–100 mV s⁻¹, galvanostatic charge-discharge (GCD) at 2–5 mA cm⁻², and electrochemical impedance spectroscopy (EIS) in 100 kHz–100 mHz. CeSe electrodes show 195.6 F g⁻¹ capacitance at 2 mV s⁻¹ and 88.4% retention over 4,000 cycles .
Advanced Research Questions
Q. How does the Ce³⁺/Ce⁴⁺ redox couple influence charge storage mechanisms in this compound electrodes?
The reversible Ce³⁺ ↔ Ce⁴⁺ transition drives pseudocapacitance via faradaic reactions. XPS confirms surface Ce³⁺ from defects, while Ce⁴⁺ dominates the bulk. This redox activity enables high capacitance (285 F g⁻¹ at 2 mA cm⁻²) but requires balancing defect engineering to avoid excessive ion trapping .
Q. What strategies optimize the surface area and pore architecture of this compound for enhanced ion diffusion?
- BET analysis : CeSe nano-pebbles exhibit a surface area of 41.5 m²/g and pore diameters of 3.9–36.3 nm (BJH method).
- Morphological control : Aggregated nanoparticles in SILAR-synthesized films create open frameworks, reducing electron transport paths. Hydrophilic surfaces (contact angle 33°) improve electrolyte wettability .
Q. How can computational modeling (e.g., DFT) address discrepancies in experimental bandgap and electronic structure data for this compound?
Density functional theory (DFT) with generalized gradient approximation (GGA) or local density approximation (LDA) predicts electronic properties. For example, GGA accounts for exchange-correlation effects in CeSe’s valence band, resolving mismatches between experimental optical transitions and theoretical models .
Q. What are the challenges in scaling this compound-based solid-state supercapacitors, and how do electrolyte choices impact device performance?
- Solid-state challenges : Gel electrolytes (e.g., PVA-LiClO₄) reduce ionic conductivity vs. aqueous systems, leading to voltage drops at high current densities.
- Performance trade-offs : Aqueous electrolytes offer higher power density (4.89 kW kg⁻¹), while gel electrolytes enable flexibility and 1.8 V potential windows. Encapsulation prevents dehydration, maintaining 85.5% capacitance retention after 4,000 cycles .
Contradictions and Methodological Considerations
Q. Why do SILAR-synthesized this compound films exhibit higher capacitance than hydrothermally prepared analogues?
SILAR’s layer-by-layer growth minimizes agglomeration, yielding nano-pebbles with higher surface area (41.5 m²/g vs. ~30 m²/g for hydrothermal CoSe). However, hydrothermal methods may achieve better crystallinity, requiring trade-offs between morphology and defect density .
Q. How can H₂S release from this compound be mitigated in non-electrochemical applications (e.g., pigments)?
Core-shell structures (e.g., Ce₂S₃@ZnO) with 40 nm ZnO coatings eliminate H₂S emission while improving thermal stability. XPS confirms effective passivation without altering CeSe’s redox properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
